3-(Piperidin-4-yl)propanoic acid hydrochloride

Catalog No.
S740067
CAS No.
51052-79-0
M.F
C8H16ClNO2
M. Wt
193.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Piperidin-4-yl)propanoic acid hydrochloride

CAS Number

51052-79-0

Product Name

3-(Piperidin-4-yl)propanoic acid hydrochloride

IUPAC Name

3-piperidin-4-ylpropanoic acid;hydrochloride

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h7,9H,1-6H2,(H,10,11);1H

InChI Key

XJKGRWLZAWTSOY-UHFFFAOYSA-N

SMILES

C1CNCCC1CCC(=O)O.Cl

Canonical SMILES

C1CNCCC1CCC(=O)O.Cl

Potential Applications in Medicinal Chemistry:

-(Piperidin-4-yl)propanoic acid hydrochloride is a small molecule containing a piperidine ring and a carboxylic acid group. This structural motif is present in various bioactive molecules, making 3-(piperidin-4-yl)propanoic acid hydrochloride a potential candidate for drug discovery efforts.

Studies have explored its potential as a scaffold for the development of new drugs targeting various diseases, including:

  • Neurodegenerative diseases: Research suggests that 3-(piperidin-4-yl)propanoic acid derivatives may possess neuroprotective properties and could be investigated for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Cancer: Studies have reported the antiproliferative activity of certain 3-(piperidin-4-yl)propanoic acid derivatives against various cancer cell lines, suggesting their potential as anticancer agents [].

3-(Piperidin-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2C_8H_{15}ClN_2O_2 and a molecular weight of approximately 196.67 g/mol. It appears as a solid and is often utilized in various scientific and pharmaceutical applications. The compound features a piperidine ring, which contributes to its biological activity, and a propanoic acid moiety that enhances its solubility and reactivity in biochemical contexts .

Typical of carboxylic acids and amines:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Condensing with amines to yield amides.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide, leading to the formation of piperidin derivatives.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties.

3-(Piperidin-4-yl)propanoic acid hydrochloride has shown potential in various biological assays. It is primarily noted for its role as a neurotransmitter modulator, particularly in the context of the central nervous system. Studies indicate that it may influence pathways related to:

  • Neurotransmission: Acting on receptors associated with neurotransmitter systems.
  • Antinociceptive Effects: Demonstrating pain-relief properties in animal models.

Its ability to interact with specific receptors makes it a candidate for further pharmacological studies.

The synthesis of 3-(Piperidin-4-yl)propanoic acid hydrochloride typically involves the following methods:

  • Starting Materials: Utilizing piperidine and propanoic acid derivatives.
  • Reflux Method: Heating the reactants in an appropriate solvent under reflux conditions to facilitate reaction completion.
  • Purification: Employing techniques such as crystallization or chromatography to isolate the hydrochloride salt form.

These methods ensure high yield and purity, essential for subsequent applications.

The compound finds use in several fields, including:

  • Pharmaceutical Industry: As an intermediate in drug development, particularly for compounds targeting neurological disorders.
  • Research: Utilized in studies exploring neurotransmitter dynamics and receptor interactions.

Its unique structure allows it to serve as a versatile building block in medicinal chemistry.

Interaction studies have highlighted the compound's affinity for various receptors, including:

  • Dopamine Receptors: Suggesting potential use in treating disorders like schizophrenia.
  • Serotonin Receptors: Indicating possible antidepressant effects.

These interactions are crucial for understanding its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 3-(Piperidin-4-yl)propanoic acid hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-(Piperidin-3-yl)propanoic acidSimilar piperidine structureDifferent position of the piperidine nitrogen
4-(Piperidin-1-yl)butanoic acidLonger carbon chainPotentially different receptor interaction profile
1-(Piperidin-4-yl)ethanoneContains a ketone groupMay exhibit different metabolic pathways

These compounds are significant for comparative studies, allowing researchers to identify unique pharmacological properties associated with each structure.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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